Cas no 1249548-46-6 (4-Amino-3-(4-hydroxybutoxy)benzoic acid)

4-Amino-3-(4-hydroxybutoxy)benzoic acid is a specialized organic compound featuring both amino and hydroxybutoxy functional groups attached to a benzoic acid core. Its unique structure makes it valuable as an intermediate in pharmaceutical and fine chemical synthesis, particularly for designing bioactive molecules. The presence of the 4-hydroxybutoxy side chain enhances solubility and reactivity, facilitating further derivatization. The amino and carboxylic acid groups offer versatile sites for conjugation or modification, enabling applications in drug development and material science. This compound is characterized by its high purity and stability, ensuring consistent performance in synthetic workflows. Its balanced hydrophilicity and reactivity make it suitable for controlled functionalization in complex organic transformations.
4-Amino-3-(4-hydroxybutoxy)benzoic acid structure
1249548-46-6 structure
商品名:4-Amino-3-(4-hydroxybutoxy)benzoic acid
CAS番号:1249548-46-6
MF:C11H15NO4
メガワット:225.241103410721
MDL:MFCD16154807
CID:4581250
PubChem ID:61669401

4-Amino-3-(4-hydroxybutoxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(4-hydroxybutoxy)benzoic acid
    • Z2689172041
    • 4-Amino-3-(4-hydroxybutoxy)benzoic acid
    • MDL: MFCD16154807
    • インチ: 1S/C11H15NO4/c12-9-4-3-8(11(14)15)7-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6,12H2,(H,14,15)
    • InChIKey: SAKYWUPGSPAUGN-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C(=O)O)C=CC=1N)CCCCO

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 222
  • トポロジー分子極性表面積: 92.8
  • 疎水性パラメータ計算基準値(XlogP): 0.6

4-Amino-3-(4-hydroxybutoxy)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-315506-10.0g
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-315506-0.05g
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95.0%
0.05g
$212.0 2025-03-19
Enamine
EN300-315506-0.5g
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95.0%
0.5g
$713.0 2025-03-19
Enamine
EN300-315506-10g
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
10g
$3929.0 2023-11-13
Enamine
EN300-315506-5g
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
5g
$2650.0 2023-11-13
A2B Chem LLC
AW33408-100mg
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
100mg
$369.00 2024-04-20
Aaron
AR01BW5O-2.5g
4-Amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
2.5g
$2488.00 2025-02-09
1PlusChem
1P01BVXC-100mg
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
100mg
$454.00 2024-07-10
A2B Chem LLC
AW33408-1g
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
1g
$998.00 2024-04-20
A2B Chem LLC
AW33408-500mg
4-amino-3-(4-hydroxybutoxy)benzoic acid
1249548-46-6 95%
500mg
$786.00 2024-04-20

4-Amino-3-(4-hydroxybutoxy)benzoic acid 関連文献

4-Amino-3-(4-hydroxybutoxy)benzoic acidに関する追加情報

4-Amino-3-(4-hydroxybutoxy)benzoic Acid: A Comprehensive Overview

The compound with CAS No. 1249548-46-6, known as 4-Amino-3-(4-hydroxybutoxy)benzoic Acid, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic acids, specifically benzoic acids, and features a unique substitution pattern that contributes to its versatile properties. The benzoic acid core is modified with an amino group at the para position and a hydroxybutoxy group at the meta position, making it a valuable compound for research and development in fields such as pharmaceuticals, materials science, and analytical chemistry.

Recent studies have highlighted the importance of substituted benzoic acids in drug design due to their ability to modulate biological activities through strategic modifications. The amino group in this compound introduces nucleophilic properties, while the hydroxybutoxy group adds hydrophilicity and potential for hydrogen bonding. These characteristics make 4-Amino-3-(4-hydroxybutoxy)benzoic Acid an ideal candidate for exploring new drug delivery systems and bioactive molecules.

One of the most promising applications of this compound lies in its role as a precursor for advanced materials. Researchers have demonstrated that derivatives of substituted benzoic acids can be used to synthesize high-performance polymers and nanoparticles. For instance, the hydroxybutoxy group can serve as a reactive site for polymerization or cross-linking, enabling the creation of materials with tailored mechanical and thermal properties. This aligns with current trends in materials science focused on sustainable and functional materials.

In the realm of pharmaceuticals, 4-Amino-3-(4-hydroxybutoxy)benzoic Acid has shown potential as an intermediate in the synthesis of bioactive compounds. Its structure allows for further functionalization, enabling the creation of molecules with enhanced pharmacokinetic profiles. Recent research has explored its use in designing inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. The ability to fine-tune its substituents provides a platform for developing highly specific therapeutic agents.

The synthesis of 4-Amino-3-(4-hydroxybutoxy)benzoic Acid involves a multi-step process that combines principles from organic synthesis and catalysis. Modern methodologies, such as microwave-assisted synthesis and enzymatic catalysis, have been employed to optimize its production. These advancements not only improve yield and purity but also reduce environmental impact, aligning with green chemistry principles.

Another area where this compound has garnered attention is in analytical chemistry. Its unique structure makes it an excellent candidate for developing sensors and biosensors. The amino group can act as a recognition element for specific analytes, while the hydroxybutoxy group enhances sensitivity through signal amplification. Recent studies have demonstrated its utility in detecting heavy metal ions and biomolecules, showcasing its potential in environmental monitoring and diagnostics.

Looking ahead, ongoing research aims to explore the full spectrum of applications for 4-Amino-3-(4-hydroxybutoxy)benzoic Acid. Collaborative efforts between academia and industry are expected to unlock new possibilities in areas such as nanotechnology, drug delivery, and renewable energy. By leveraging cutting-edge techniques like machine learning for molecular design, scientists can further enhance its properties and expand its utility.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量